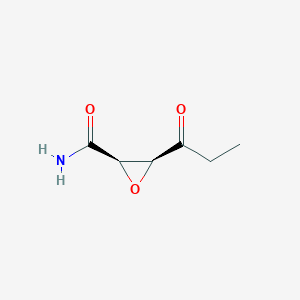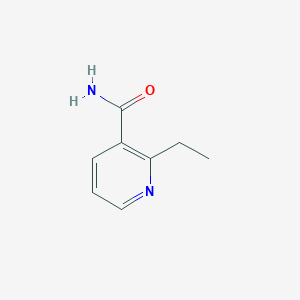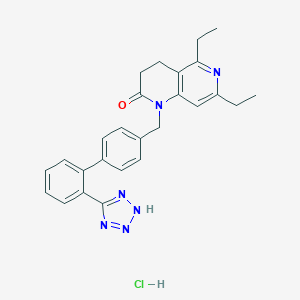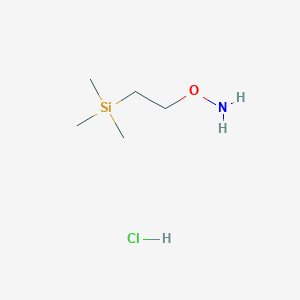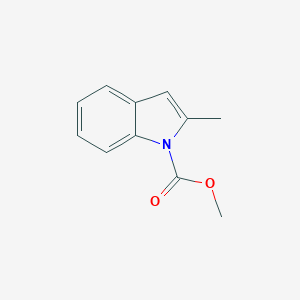
methyl 2-methyl-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-1H-indole-1-carboxylate, also known as MMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a heterocyclic compound that belongs to the class of indole derivatives. The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol.
作用機序
The mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate is not fully understood. However, studies have shown that the compound interacts with various biological targets, including enzymes and receptors. methyl 2-methyl-1H-indole-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
Methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that methyl 2-methyl-1H-indole-1-carboxylate inhibits the growth of various bacterial and fungal strains. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to possess cytotoxic activity against various cancer cell lines. In vivo studies have shown that methyl 2-methyl-1H-indole-1-carboxylate possesses anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Methyl 2-methyl-1H-indole-1-carboxylate possesses various advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various indole derivatives. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of methyl 2-methyl-1H-indole-1-carboxylate. One direction is the development of new synthetic methods for the production of methyl 2-methyl-1H-indole-1-carboxylate and its derivatives. Another direction is the investigation of the mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate and its interaction with biological targets. Additionally, the potential applications of methyl 2-methyl-1H-indole-1-carboxylate in the fields of medicinal chemistry, materials science, and organic synthesis should be further explored.
合成法
Methyl 2-methyl-1H-indole-1-carboxylate can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst.
科学的研究の応用
Methyl 2-methyl-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In materials science, methyl 2-methyl-1H-indole-1-carboxylate has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, methyl 2-methyl-1H-indole-1-carboxylate has been used as a starting material for the synthesis of various indole derivatives.
特性
CAS番号 |
143952-53-8 |
|---|---|
製品名 |
methyl 2-methyl-1H-indole-1-carboxylate |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3 |
InChIキー |
GLIWPCSEQWGIRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
正規SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
同義語 |
1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
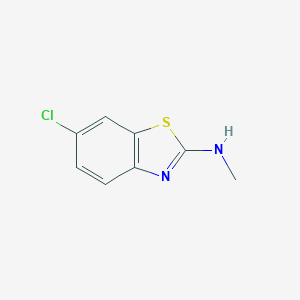
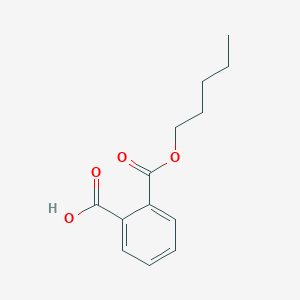
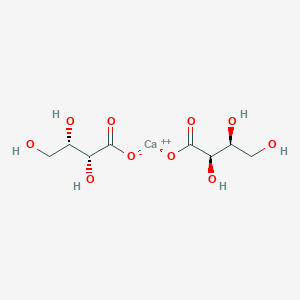
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
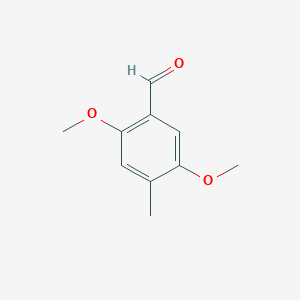
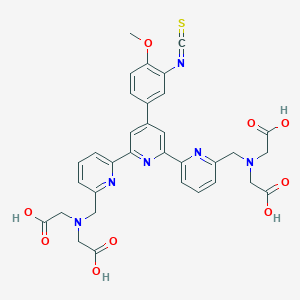
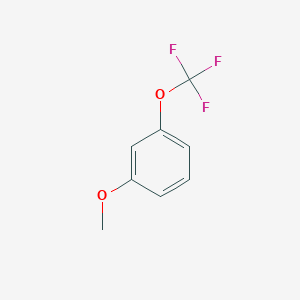
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
